3-(Cyclopentylthio)-6-(3,4,5-trimethoxyphenyl)pyridazine
Description
Properties
IUPAC Name |
3-cyclopentylsulfanyl-6-(3,4,5-trimethoxyphenyl)pyridazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3S/c1-21-15-10-12(11-16(22-2)18(15)23-3)14-8-9-17(20-19-14)24-13-6-4-5-7-13/h8-11,13H,4-7H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGJSCICYXPYPGZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=NN=C(C=C2)SC3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Cyclopentylthio)-6-(3,4,5-trimethoxyphenyl)pyridazine typically involves the following steps:
Formation of the Pyridazine Core: The pyridazine core can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound.
Introduction of the Cyclopentylthio Group: The cyclopentylthio group can be introduced via a nucleophilic substitution reaction using cyclopentylthiol and an appropriate leaving group on the pyridazine ring.
Attachment of the Trimethoxyphenyl Group: The trimethoxyphenyl group can be attached through a coupling reaction, such as a Suzuki or Heck reaction, using a trimethoxyphenylboronic acid or a trimethoxyphenyl halide.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors, automated synthesis, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-(Cyclopentylthio)-6-(3,4,5-trimethoxyphenyl)pyridazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution using sodium hydride in dimethylformamide.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced derivatives with hydrogen addition.
Substitution: Formation of substituted pyridazine derivatives.
Scientific Research Applications
3-(Cyclopentylthio)-6-(3,4,5-trimethoxyphenyl)pyridazine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 3-(Cyclopentylthio)-6-(3,4,5-trimethoxyphenyl)pyridazine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways would depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyridazine Derivatives with Trimethoxyphenyl Groups
F840-0408
- Structure : 3-(3,4-dimethoxyphenyl)-6-({[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine .
- Key Differences : Replaces the cyclopentylthio group with a sulfanyl-linked oxadiazole ring.
- Activity : While specific data are unavailable, the oxadiazole moiety may enhance binding to enzymatic targets (e.g., kinases or tubulin) due to its electron-deficient nature.
Synthesized Pyridazine Derivatives ()
- Structure: Compounds 7 and 10 derived from pyridazine and 2-bromo-1-(3,4,5-trimethoxyphenyl)ethanone .
- Key Differences : Lack the cyclopentylthio group; instead, they feature alkyl or aryl ketone substituents.
- The absence of sulfur-based substituents may reduce lipophilicity compared to the target compound.
Pyridine Derivatives with Trimethoxyphenyl Groups
Compound A (2-(3,4,5-Trimethoxyphenyl)-3-(3-Hydroxy-4-Methoxyphenyl)Pyridine)
- Structure : Pyridine core with 3,4,5-trimethoxyphenyl and hydroxy-methoxyphenyl groups .
- Activity: Exhibits cytotoxicity and apoptosis-inducing activity.
Compound B (2-(3-Hydroxy-4-Methoxyphenyl)-6-(3,4,5-Trimethoxyphenyl)Pyridine)
- Activity: Inhibits cell survival comparably to combretastatin A-4, a known tubulin-binding agent . The pyridine scaffold likely facilitates planar stacking interactions with tubulin, a feature less pronounced in pyridazines due to their reduced aromaticity.
Non-Pyridazine Compounds with Trimethoxyphenyl Groups
Compound 8 (2-(3,4-Methylenedioxybenzylidene)-3-(3,4,5-Trimethoxyphenyl)Indanone)
- Structure: Indanone core with trimethoxyphenyl and methylenedioxybenzylidene groups .
- Activity: Potent tubulin polymerization inhibitor with acute oral safety up to 300 mg/kg in mice. The indanone core provides rigidity, contrasting with the pyridazine’s flexibility, which may influence binding kinetics.
Triazole Derivatives ()
- Structure : 3-[2-(3,4,5-Trimethoxyphenyl)Ethyl]-6-(4-Chlorophenyl)-1,2,4-Triazolo[3,4-b]-1,3,4-Thiadiazine .
- Activity : High analgesic activity, attributed to methoxy groups enhancing solubility and target engagement. The triazole-thiadiazine core differs significantly from pyridazine, suggesting divergent therapeutic applications.
Structure-Activity Relationship (SAR) Analysis
Mechanistic and Pharmacokinetic Considerations
- Anticancer Activity : The target compound’s trimethoxyphenyl group aligns with tubulin inhibitors like compound 8 , but its pyridazine core may favor alternative targets (e.g., kinases or DNA topoisomerases).
- Pharmacokinetics : The cyclopentylthio group likely improves oral bioavailability compared to polar analogs (e.g., triazole derivatives in ) but may increase plasma protein binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
